IRAK 抑制剂 6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

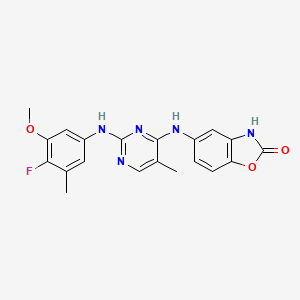

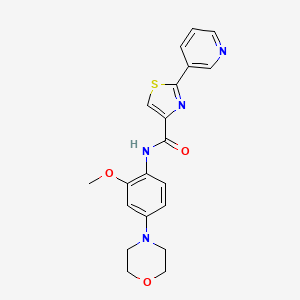

IRAK inhibitor 6 is an inhibitor of IL-1 receptor-associated kinase 4 (IRAK4; IC50 = 160 nM).

IRAK-IN-6, also known as IRAK inhibitor 6, is an interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor. IRAK-4 is reported to be essential for the activation of the intracellular signalling cascades including NFКB and MAPK pathways, which are critical for the production of inflammatory cytokines.

科学研究应用

炎症和免疫反应调节

包括 IRAK 抑制剂 6 在内的 IRAK 蛋白在白介素-1 和 Toll 样受体介导的信号通路中起着至关重要的作用 {svg_1}. 它们对先天免疫和炎症至关重要 {svg_2}. 通过抑制 IRAK,我们有可能调节这些反应。

神经炎症的治疗

与 this compound 相似的 MyD88 特异性抑制剂 ST2825 已被用于治疗神经炎症等疾病 {svg_3}. 这表明 IRAK 抑制剂可能具有类似的应用。

急性肝/肾损伤的治疗

研究表明,阻断 MyD88 的活性(可以使用 IRAK 抑制剂实现)可以用于治疗急性肝/肾损伤等炎症性疾病 {svg_4}.

自身免疫性疾病的治疗

IRAK 抑制剂在治疗系统性红斑狼疮等自身免疫性疾病方面具有潜在的应用价值 {svg_5}. 它们可以影响移植免疫,这在这些情况下可能是有益的 {svg_6}.

B 细胞淋巴瘤中的潜在治疗价值

MyD88 特异性抑制剂 ST2825 在具有 MyD88 L265P 突变的 B 细胞淋巴瘤中具有潜在的治疗价值 {svg_7}. 这表明 IRAK 抑制剂可以用于类似的治疗策略。

与其他抑制剂的协同作用

IRAK 抑制剂在与其他抑制剂联合治疗时已被证明具有协同作用。 例如,JH-X-119-01 与 BTK 抑制剂伊布替尼联合治疗,在 MYD88 突变的 B 细胞淋巴瘤细胞中显示出协同的肿瘤细胞杀伤作用 {svg_8}.

作用机制

Target of Action

The primary target of IRAK inhibitor 6 is the Interleukin-1 receptor-associated Kinase 4 (IRAK-4) . IRAK-4 is a serine-threonine kinase that plays a critical role in triggering the release of proinflammatory cytokines . It is necessary for most signaling by activated Toll-like receptors (TLRs) and is implicated in IFNα/β secretion by activating interferon response factors 3 and 7 (IRF3/7) .

Mode of Action

IRAK inhibitor 6 interacts with IRAK-4, inhibiting its kinase activity . Irak-4 remains effective despite this inhibition due to the "scaffolding effect" . This effect is attributed to the myddosome complex formed by IRAK-4 with myd88, IRAK-2, and IRAK-1, which can cause the activation of downstream effector TRAF6 despite inhibition of the kinase domain of IRAK-4 .

Pharmacokinetics

IRAK inhibitor 6 shows low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which is achieved by Day 5-7 of dosing . Less than 1% of the dose is recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min .

Result of Action

The inhibition of IRAK-4 leads to the suppression of the release of proinflammatory cytokines and the activation of the MAPK and NF-κB pathway . This results in the reduction of inflammation and the potential treatment of diseases ranging from oncology to autoimmune disorders to neurodegeneration .

Action Environment

The action of IRAK inhibitor 6 can be influenced by environmental factors such as the presence of food and acid-reducing agents . For instance, co-administration of omeprazole with IRAK inhibitor 6 reduced its exposure (AUC and Cmax) by 23% and 43%, respectively .

生化分析

Biochemical Properties

IRAK inhibitor 6 plays a crucial role in biochemical reactions by targeting and inhibiting IRAK-4. IRAK-4 is a serine-threonine kinase that is essential for the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By inhibiting IRAK-4, IRAK inhibitor 6 prevents the phosphorylation and activation of these pathways, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This inhibition is achieved through the binding of IRAK inhibitor 6 to the kinase domain of IRAK-4, with an IC50 value of 160 nM .

Cellular Effects

IRAK inhibitor 6 has profound effects on various cell types and cellular processes. In immune cells, such as macrophages and dendritic cells, IRAK inhibitor 6 inhibits the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines . This inhibition can modulate the immune response, making IRAK inhibitor 6 a potential therapeutic agent for autoimmune and inflammatory diseases . Additionally, IRAK inhibitor 6 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key transcription factors and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of IRAK inhibitor 6 involves its binding to the kinase domain of IRAK-4, thereby preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which is essential for the activation of NF-κB and MAPK pathways . By blocking these pathways, IRAK inhibitor 6 reduces the production of pro-inflammatory cytokines and modulates the immune response . Additionally, IRAK inhibitor 6 has been shown to inhibit the activation of interferon response factors 3 and 7 (IRF3/7), further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IRAK inhibitor 6 have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro studies, IRAK inhibitor 6 has been shown to maintain its inhibitory activity over extended periods, with minimal degradation . Long-term exposure to IRAK inhibitor 6 in cell culture models has demonstrated sustained inhibition of NF-κB and MAPK pathways, leading to prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of IRAK inhibitor 6 vary with different dosages in animal models. At lower doses, IRAK inhibitor 6 effectively inhibits IRAK-4 activity and reduces the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, IRAK inhibitor 6 can exhibit toxic effects, including hepatotoxicity and immunosuppression . These dose-dependent effects highlight the importance of optimizing the dosage of IRAK inhibitor 6 to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

IRAK inhibitor 6 is involved in several metabolic pathways, primarily through its interaction with IRAK-4 and other kinases involved in immune signaling . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body . Additionally, IRAK inhibitor 6 can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

IRAK inhibitor 6 is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments, including the cytoplasm and nucleus . Additionally, IRAK inhibitor 6 can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of IRAK inhibitor 6 within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of IRAK inhibitor 6 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK-4 and other signaling molecules . Additionally, IRAK inhibitor 6 can translocate to the nucleus, where it may influence gene expression and other nuclear processes . The subcellular localization of IRAK inhibitor 6 is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUVXPODZKAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659160 |

Source

|

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042672-97-8 |

Source

|

| Record name | N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

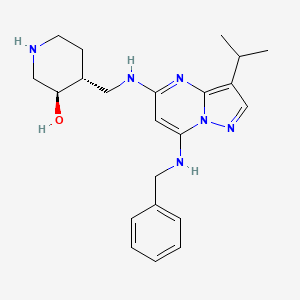

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)